Furan-3-yl(cis-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)methanone
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Overview
Description
Furan-3-yl(cis-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)methanone: is a complex organic compound featuring a furan ring attached to a hexahydropyrrolo[3,4-b]pyrrole moiety via a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available furan derivatives and hexahydropyrrolo[3,4-b]pyrrole precursors.
Reaction Steps:
Reaction Conditions: Typically, these reactions are carried out in an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from 0°C to 100°C, depending on the specific step.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furan-3-yl ketones or carboxylic acids.
Reduction: The hexahydropyrrolo[3,4-b]pyrrole moiety can be reduced to form more saturated derivatives.
Substitution: Both the furan and pyrrole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and strong bases like sodium hydride (NaH) for nucleophilic substitution.
Major Products
Oxidation: Furan-3-yl carboxylic acids.
Reduction: Saturated hexahydropyrrolo[3,4-b]pyrrole derivatives.
Substitution: Halogenated furan or pyrrole derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in metal-catalyzed reactions due to its ability to stabilize metal complexes.
Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes involved in metabolic pathways.
Biomolecular Probes: Used in the design of probes for studying biological systems.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Antimicrobial Agents: Potential use in the synthesis of compounds with antimicrobial properties.
Industry
Materials Science: Component in the synthesis of polymers and advanced materials.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The mechanism of action of furan-3-yl(cis-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring can participate in π-π interactions, while the hexahydropyrrolo[3,4-b]pyrrole moiety can form hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Furan-2-yl(cis-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)methanone: Similar structure but with the furan ring at the 2-position.
Thiophene-3-yl(cis-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)methanone: Contains a thiophene ring instead of a furan ring.
Pyrrole-3-yl(cis-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)methanone: Contains a pyrrole ring instead of a furan ring.
Uniqueness
Furan-3-yl(cis-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)methanone is unique due to the specific positioning of the furan ring, which can influence its reactivity and interaction with biological targets. This positioning can lead to different biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
[(3aR,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrol-5-yl]-(furan-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-11(9-2-4-15-7-9)13-5-8-1-3-12-10(8)6-13/h2,4,7-8,10,12H,1,3,5-6H2/t8-,10+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCOCFEYSTQYMOH-SCZZXKLOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2C1CN(C2)C(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H]2[C@H]1CN(C2)C(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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